N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide
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Overview
Description
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide is a complex organic compound featuring an imidazo[1,2-a]pyrimidin-2-yl group attached to a methoxyphenyl ring, which is further functionalized with a pivalamide group
Mechanism of Action
Biochemical Pathways
Although specific pathways affected by this compound remain undisclosed, we can speculate based on its imidazo[1,2-a]pyrimidine scaffold. Imidazo[1,2-a]pyrimidines have been associated with various biological activities, including anxiolytic, cardiovascular, analgesic, antihypertensive, and neuroleptic effects . These activities suggest potential involvement in neurotransmitter systems, ion channels, or cellular signaling pathways.
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Investigating its behavior under different conditions would provide valuable insights.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide are not yet fully understood. It is known that imidazo[1,2-a]pyrimidines have a wide range of applications in medicinal chemistry . They have been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon-nitrogen bond formations .
Cellular Effects
. These include potential anticancer properties, with some derivatives showing significant results in breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Imidazo[1,2-a]pyrimidines have been shown to demonstrate different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the G2/M phase suggesting inhibitory of tubulin polymerization, activation of Caspase-3, and inhibition against PI3K/Akt/mTOR signaling pathway .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully understood. Imidazo[1,2-a]pyrimidines have been shown to have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through multicomponent reactions, condensation reactions, or intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The methoxyphenyl group is then introduced, followed by the attachment of the pivalamide group[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide has shown potential as a biological scaffold[_{{{CITATION{{{_2{One pot, multicomponent protocol for the synthesis of novel imidazo1,2 .... It can be used to develop new drugs and therapeutic agents due to its ability to interact with biological targets.
Medicine: The compound has been investigated for its potential medicinal properties, including anticancer and anti-inflammatory activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for applications in material science and nanotechnology.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidin-2-yl derivatives
Methoxyphenyl derivatives
Pivalamide derivatives
Uniqueness: N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to interact with biological targets and its versatility in chemical synthesis make it distinct from other similar compounds.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(2,3)16(23)20-13-10-12(6-7-15(13)24-4)14-11-22-9-5-8-19-17(22)21-14/h5-11H,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOMKBKOHIIZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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